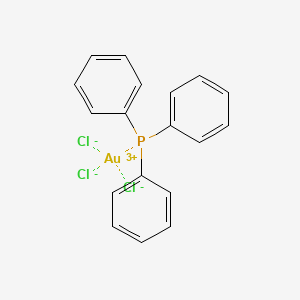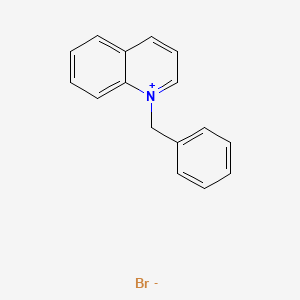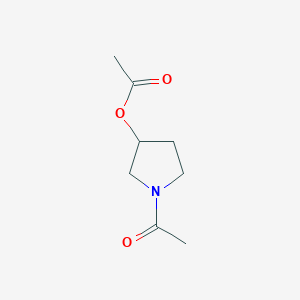![molecular formula C20H25N3O3S B12890211 4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide CAS No. 606112-46-3](/img/structure/B12890211.png)
4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Benzamide Group: The final step involves the coupling of the piperidine-furan intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the benzamide group can produce piperidine-4-ylamine derivatives .
科学的研究の応用
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
類似化合物との比較
Similar Compounds
- 4-Ethoxy-N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide
- 4-Ethoxy-N-(1-(furan-2-ylmethyl)piperidin-4-yl)carbamothioylbenzamide
Uniqueness
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a promising candidate for further research and development.
特性
CAS番号 |
606112-46-3 |
|---|---|
分子式 |
C20H25N3O3S |
分子量 |
387.5 g/mol |
IUPAC名 |
4-ethoxy-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C20H25N3O3S/c1-2-25-17-7-5-15(6-8-17)19(24)22-16-9-11-23(12-10-16)20(27)21-14-18-4-3-13-26-18/h3-8,13,16H,2,9-12,14H2,1H3,(H,21,27)(H,22,24) |
InChIキー |
BOOYORXTIXMNBI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)

![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)

![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)


![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
